N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide is a complex organic compound featuring a sulfonamide group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, which is further linked to an aminomethyl group and a methanesulfonamide moiety.
Vorbereitungsmethoden
The synthesis of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Introduction of the Cyclopropoxy Group: This step involves the reaction of the pyridine derivative with cyclopropyl bromide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the aminomethylated pyridine with methanesulfonyl chloride in the presence of a base like pyridine to form the sulfonamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include bases like pyridine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Due to its sulfonamide group, it is explored for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with biological targets. The sulfonamide group is known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase, which are crucial for bacterial growth and metabolism. By inhibiting these enzymes, the compound can exert antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-(Aminomethyl)-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine for treating toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
The uniqueness of this compound lies in its specific structure, which includes a cyclopropoxy group and a pyridine ring, potentially offering distinct biological activities and applications.
Eigenschaften
Molekularformel |
C10H15N3O3S |
---|---|
Molekulargewicht |
257.31 g/mol |
IUPAC-Name |
N-[4-(aminomethyl)-5-cyclopropyloxypyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-17(14,15)13-10-4-7(5-11)9(6-12-10)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
YVZWPZKEIQNLAP-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)CN)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.